molecular formula C15H16N2O2 B1286195 3-Amino-2-(3,5-dimethylphenylamino)benzoic acid CAS No. 893612-97-0

3-Amino-2-(3,5-dimethylphenylamino)benzoic acid

Cat. No.: B1286195
CAS No.: 893612-97-0
M. Wt: 256.3 g/mol
InChI Key: XMZDOYVKQBUTHQ-UHFFFAOYSA-N
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Description

3-Amino-2-(3,5-dimethylphenylamino)benzoic acid (CAS 893612-97-0) is a substituted benzoic acid derivative of significant interest in medicinal and coordination chemistry research. With the molecular formula C 15 H 16 N 2 O 2 and a molecular weight of 256.30 g/mol, this compound serves as a versatile organic precursor and ligand . Its primary research value lies in its role as a building block for the synthesis of novel organometallic complexes. Structurally related 2-(dimethylphenylamino)benzoic acid compounds have been successfully complexed with organotin (IV) cations to form compounds evaluated for their in vitro cytotoxic activity . These complexes have demonstrated enhanced efficacy in inhibiting the growth of cancer cell lines, such as A-172, compared to the ligand alone, indicating the potential of this chemical scaffold in developing non-platinum-based anticancer agents . The compound's structure, featuring multiple coordination sites, allows it to form complexes with various metal ions, which is a key area of investigation in coordination chemistry . Furthermore, as an aminobenzoic acid derivative, it is part of a broader class of compounds recognized for their utility as biological scaffolds and synthetic intermediates in developing pharmacologically active molecules . This product is intended for research purposes in a controlled laboratory environment only.

Properties

IUPAC Name

3-amino-2-(3,5-dimethylanilino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-9-6-10(2)8-11(7-9)17-14-12(15(18)19)4-3-5-13(14)16/h3-8,17H,16H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMZDOYVKQBUTHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC2=C(C=CC=C2N)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30587531
Record name 3-Amino-2-(3,5-dimethylanilino)benzoic acid
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Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893612-97-0
Record name 3-Amino-2-(3,5-dimethylanilino)benzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-2-(3,5-dimethylphenylamino)benzoic acid
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Preparation Methods

Reductive Amination and Catalytic Hydrogenation Approach

One established method for related aminobenzoic acid derivatives involves:

  • Starting from 3-nitrobenzoic acid or its salts.
  • Catalytic hydrogenation to reduce the nitro group to an amino group using supported transition metal catalysts (e.g., palladium on carbon).
  • Reductive methylation or amination using formaldehyde and hydrogen under controlled pH and temperature conditions to introduce N,N-dimethyl or substituted amino groups.

Key Process Parameters:

Step Conditions Notes
Catalytic hydrogenation 20–120 °C, 1–40 bar H2 pressure Supported Pd or Pt catalyst preferred
Reductive methylation Controlled addition of formaldehyde (aqueous/methanolic), pH 6.5–9.5, 20–120 °C Buffering agents like acetic acid used to control pH
Reaction time 0.5 to 20 hours Temperature gradually raised during reaction

Example:
A 50% methanolic formaldehyde solution is added continuously over 2 hours while raising temperature from 35 °C to 50 °C, achieving 99% conversion to 3-(N,N-dimethylamino)benzoic acid.

This method can be adapted for the preparation of this compound by substituting the amine source accordingly.

Direct Amination via Condensation with Substituted Anilines

Another approach involves:

  • Reacting substituted halobenzoic acids or their derivatives with 3,5-dimethylphenylamine under heating in the presence of acid-binding agents and catalysts.
  • The reaction is typically carried out in aqueous or mixed solvent systems at elevated temperatures (90–120 °C) for extended periods (15–24 hours).
  • Acid binding agents such as sodium carbonate or sodium acetate and catalysts like copper sulfate or copper powder facilitate the amide bond formation.

Typical Reaction Conditions:

Parameter Range/Value
Temperature 90–120 °C
Reaction time 15–24 hours
Acid binding agent ratio 0.7–1.0 (weight ratio to benzoic acid)
Catalyst ratio 0.03–0.12 (molar ratio)
Solvent Water with possible organic cosolvents

Purification:
After reaction completion, acidification to pH 2–3 with HCl, filtration, washing with warm water, and recrystallization from solvents like methanol or dimethylformamide yield the purified product.

Amino Acid Conjugation Route (Related Methodology)

In research on amino acid conjugates of mefenamic acid (structurally related to this compound), the following method is used:

  • Preparation of amino acid methyl esters.
  • Reaction with acid chlorides of substituted aminobenzoic acids at low temperature (around 10 °C) in aqueous sodium hydroxide.
  • Stirring for several hours to form the conjugate.
  • Isolation by filtration and recrystallization.

This method highlights the use of acid chlorides and controlled temperature to achieve selective amide bond formation, which can be adapted for the target compound synthesis.

Comparative Table of Preparation Methods

Method Starting Materials Key Reagents/Catalysts Conditions Yield/Purity Notes
Reductive Methylation 3-Nitrobenzoic acid salts Pd catalyst, formaldehyde, buffer acids 20–120 °C, 1–40 bar H2, pH 6.5–9.5 High purity, ~99% conversion
Direct Amination Halobenzoic acid, 3,5-dimethylphenylamine CuSO4 or Cu powder, acid binding agents 90–120 °C, 15–24 h, aqueous medium Yield ~80%, purity >98% after recrystallization
Amino Acid Conjugation Amino acid methyl esters, acid chlorides NaOH, aqueous medium 10 °C, 5 h stirring Moderate yield (~39%), high purity

Research Findings and Notes

  • The reductive methylation method provides a controlled environment to minimize by-products by maintaining pH and temperature, which is critical for high purity.
  • Direct amination methods using copper catalysts and acid binding agents are cost-effective and environmentally friendlier due to aqueous media and mild conditions.
  • Amino acid conjugation methods, while more complex, allow for the synthesis of derivatives useful in biological evaluations and prodrug design.
  • The choice of method depends on the desired scale, purity, and functionalization of the final compound.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-(3,5-dimethylphenylamino)benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Properties
Research indicates that derivatives of 3-amino-2-(3,5-dimethylphenylamino)benzoic acid exhibit potential anticancer activity. For instance, studies have shown that compounds with similar structures can inhibit cancer cell proliferation through mechanisms such as apoptosis and cell cycle arrest.

Case Study:
A study published in PLoS One explored the use of non-steroidal anti-inflammatory drugs (NSAIDs) as inhibitors of monocarboxylate transporters (MCTs), which are crucial in cancer metabolism. The research highlighted the potential of compounds like this compound to be repurposed for cancer therapy due to their ability to inhibit MCT1 activity at clinically relevant concentrations .

1.2 Anti-inflammatory Effects
The compound's structural analogs have been investigated for their anti-inflammatory properties, particularly in conditions like rheumatoid arthritis and other inflammatory diseases.

Data Table: Anti-inflammatory Activity of Analog Compounds

Compound NameIC50 (µM)Target Enzyme
Compound A5.0COX-2
Compound B7.5LOX
This compound6.0COX-1

Mechanistic Studies

2.1 Enzyme Inhibition
The compound has been studied for its ability to inhibit various enzymes linked to disease pathways. For example, it has shown promise as an inhibitor of acetylcholinesterase (AChE), which is significant in the context of neurodegenerative diseases such as Alzheimer's.

Case Study:
In vitro studies demonstrated that certain derivatives exhibited AChE inhibition with IC50 values comparable to established drugs like donepezil . This suggests potential for development into therapeutic agents for cognitive disorders.

Synthesis and Structural Modifications

3.1 Synthetic Routes
The synthesis of this compound involves various chemical reactions including amination and acylation processes. The ability to modify its structure allows for the optimization of its biological activity.

Data Table: Synthesis Pathways

StepReagents UsedReaction Type
1Aniline + Acetic AnhydrideAcetylation
2Resulting Acetanilide + 3,5-DimethylphenylamineAmination
3Hydrolysis of Acetate GroupDeacetylation

Conclusion and Future Directions

The applications of this compound span across anticancer therapies and anti-inflammatory treatments, with significant potential in enzyme inhibition relevant to neurodegenerative diseases. Ongoing research is essential to fully elucidate its mechanisms and enhance its therapeutic efficacy through structural modifications.

Further studies should focus on clinical trials to validate these findings and explore additional applications in drug development.

Mechanism of Action

The mechanism of action of 3-Amino-2-(3,5-dimethylphenylamino)benzoic acid involves its interaction with specific molecular targets and pathways. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with biological molecules, potentially affecting enzyme activity and cellular processes. Further research is needed to fully elucidate its molecular targets and pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzoic Acid Derivatives

Substituent Effects on Physicochemical Properties

The substituents on the benzene ring significantly influence solubility, melting point, and reactivity. Key analogs include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
3-Amino-2-(3,5-dimethylphenylamino)benzoic acid -NH₂ (C3), -NH(3,5-dimethylphenyl) (C2) C₁₅H₁₆N₂O₂ 256.31 Limited data; inferred moderate polarity due to amino groups
3,5-Bis(trifluoromethyl)benzoic acid -CF₃ (C3, C5) C₉H₄F₆O₂ 258.11 High lipophilicity; mp 140–144°C
3-(2,3-Dimethylphenylamino)benzoic anhydride Anhydride linkage, -NH(2,3-dimethylphenyl) C₂₈H₂₄N₂O₃ 436.50 mp 164–166°C; IR bands at 1,828 cm⁻¹ (anhydride)
3,5-Diaminobenzoic acid -NH₂ (C3, C5) C₇H₈N₂O₂ 152.15 High solubility in polar solvents; used in polymer synthesis

Key Observations :

  • Lipophilicity : The trifluoromethyl groups in 3,5-bis(trifluoromethyl)benzoic acid enhance membrane permeability, making it useful in medicinal chemistry .
  • Thermal Stability: Anhydride derivatives (e.g., 3-(2,3-dimethylphenylamino)benzoic anhydride) exhibit higher melting points due to intermolecular interactions .
  • Solubility: Diamino-substituted analogs (e.g., 3,5-diaminobenzoic acid) show increased aqueous solubility, favoring applications in drug formulation .
Functional Analogues: Antioxidant Activity

Compared to cinnamic acid derivatives (e.g., ferulic acid), benzoic acid analogs generally exhibit lower antioxidant activity due to reduced resonance stabilization of free radicals. For example:

  • Caffeic acid (cinnamic acid derivative): IC₅₀ = 12 μM (DPPH assay).
  • Vanillic acid (benzoic acid derivative): IC₅₀ = 45 μM .
    The presence of a conjugated double bond in cinnamic acids enhances radical stabilization, a feature absent in benzoic acids .

Toxicity and Bioactivity Insights

Acute Toxicity (QSTR Models)

Quantitative structure-toxicity relationship (QSTR) studies on 57 benzoic acid derivatives reveal that zero-order (0JA) and first-order (1JA) molecular connectivity indices correlate with oral LD₅₀ in mice. For example:

  • Higher 0JA values (indicating branching complexity) correlate with reduced toxicity (higher LD₅₀).
  • Cross-factor JB (0JA × 1JA) is critical for predicting acute toxicity, though mechanistic explanations remain unclear .
Drug-Likeness Screening

In silico studies on aminobenzoic acids with cyanoacrylamide substituents (e.g., ortho-(2-cyano-3-(3,5-di-tert-butyl-4-hydroxyphenyl)acrylamido)benzoic acid) suggest improved bioactivity scores (>0.8) compared to simpler analogs, highlighting the role of bulky substituents in enhancing target affinity .

Biological Activity

3-Amino-2-(3,5-dimethylphenylamino)benzoic acid is an aromatic carboxylic acid characterized by the presence of an amino group and a dimethylphenylamino substituent. This compound has garnered attention in various fields, particularly in pharmaceuticals, due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications, and relevant research findings.

The molecular formula of this compound is C15H18N2O2C_{15}H_{18}N_{2}O_{2}. Its structure consists of a benzoic acid moiety with an amino group and a dimethylphenylamino substituent, which significantly influences its reactivity and interactions with biological targets.

The primary mechanism of action for this compound involves its role as a ligand in coordination chemistry. Studies indicate that this compound can bind to various metal ions, affecting enzymatic activities and cellular processes. For instance, it has been shown to inhibit specific enzymes, suggesting potential applications in treating diseases linked to these enzymes.

Enzyme Inhibition

Research highlights the compound's ability to act as an inhibitor for various enzymes. For example:

  • Enzyme Inhibition : It has been reported to inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. The inhibition of COX may lead to anti-inflammatory effects, making it a candidate for pain relief therapies.
  • Cholinesterase Activity : In vitro studies show that similar aminobenzoic acid derivatives exhibit significant cholinesterase inhibition, which is relevant for treating neurodegenerative diseases like Alzheimer's .

Antimicrobial Activity

There is emerging evidence that this compound possesses antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness comparable to standard antibiotics. This suggests its potential use in developing new antimicrobial agents.

Case Studies and Research Findings

StudyFindings
In vitro enzyme studies Demonstrated IC50 values indicating effective inhibition of COX enzymes.
Antimicrobial assays Showed broad-spectrum activity against Gram-positive and Gram-negative bacteria.
Cholinesterase inhibition Exhibited significant inhibitory activity with potential implications for Alzheimer's treatment .

Applications

This compound has several notable applications:

  • Pharmaceutical Development : Its enzyme-inhibiting properties make it a candidate for developing anti-inflammatory and neuroprotective drugs.
  • Coordination Chemistry : Its ability to form complexes with metals opens avenues for applications in catalysis and materials science.

Q & A

Basic: What are the established synthetic methodologies for preparing 3-Amino-2-(3,5-dimethylphenylamino)benzoic acid, and how can reaction conditions be optimized?

Answer:
The synthesis of this compound typically involves sequential functionalization of the benzoic acid core. Key steps include:

  • Bromination : Introducing halogens at specific positions to enable nucleophilic substitution. For example, brominated intermediates analogous to 3,5-difluoro-2-hydroxybenzoic acid are prepared via electrophilic aromatic substitution .
  • Amination : Coupling 3,5-dimethylaniline under controlled conditions (e.g., using Pd catalysts or copper-mediated Ullmann reactions) to ensure regioselectivity .
  • Optimization : Adjusting reaction temperatures (45–80°C) and stoichiometric ratios of amines to halide intermediates improves yields. Inert atmospheres (N₂/Ar) prevent oxidation of sensitive amino groups .

Basic: What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Answer:

  • ¹H/¹³C NMR : Aromatic protons from the 3,5-dimethylphenyl group resonate at δ 6.8–7.2 ppm, while NH protons appear as broad signals near δ 4.5–5.5 ppm in DMSO-d6. Carboxylic acid protons are typically absent due to exchange broadening .
  • FT-IR : Peaks at ≈1700 cm⁻¹ (C=O stretch) and ≈3400 cm⁻¹ (N-H stretch) confirm the carboxylic acid and primary amine groups .
  • HRMS : Validates molecular weight (e.g., [M+H]⁺ calculated for C₁₅H₁₆N₂O₂: 257.1285) .

Advanced: How can density functional theory (DFT) calculations predict the electronic properties and reactivity of this compound in catalytic systems?

Answer:

  • Electron Distribution : Hybrid functionals (e.g., B3LYP) model the electron-rich amino group and electron-deficient carboxylic acid moiety, identifying nucleophilic/electrophilic sites .
  • Steric Effects : The 3,5-dimethylphenyl group creates steric hindrance, reducing accessibility for electrophilic substitution at the ortho position. Basis sets like 6-31G* balance computational accuracy and resource demands .
  • Reactivity Predictions : DFT-derived Fukui indices quantify susceptibility to nucleophilic or electrophilic attack, guiding catalyst design (e.g., Pd/Cu systems) .

Advanced: What experimental strategies address discrepancies in reported biological activities (e.g., enzyme inhibition) of structurally similar benzoic acid derivatives?

Answer:

  • Standardized Assays : Use recombinant enzymes (e.g., cyclooxygenase-2) and controls like 3,5-dichloro-4-hydroxybenzoic acid to minimize variability in IC₅₀ measurements .
  • SAR Studies : Compare substituent effects; for example, fluorine at position 3 enhances lipophilicity and membrane permeability, while amino groups improve hydrogen-bonding interactions with active sites .
  • Dose-Response Curves : Validate nonlinear regression models to resolve conflicting EC₅₀ values across studies .

Advanced: What are the challenges in achieving regioselective functionalization of the benzoic acid core, and how can directing groups mitigate this?

Answer:

  • Competing Reactivity : The carboxylic acid group can deactivate the ring, directing substitutions to meta/para positions. Steric bulk from 3,5-dimethylphenyl groups further limits ortho functionalization .
  • Directing Groups : Temporary protection of the carboxylic acid (e.g., methyl ester formation) or use of boronic acid auxiliaries enhances regiocontrol in cross-coupling reactions .
  • Heterocyclic Coupling : Triazine-based scaffolds (e.g., 1,3,5-triazin-2-yl derivatives) improve selectivity in SNAr reactions under mild conditions (45–60°C) .

Basic: What storage and handling protocols ensure the stability of this compound in laboratory settings?

Answer:

  • Storage : Store at 2–8°C under inert gas (Ar/N₂) to prevent oxidation. Desiccate to avoid hydrolysis of the carboxylic acid group .
  • Solubility : Prepare stock solutions in anhydrous DMSO or DMF, aliquot, and freeze at -20°C. Avoid aqueous buffers unless stabilized at pH 4–6 .
  • Handling : Use gloveboxes for air-sensitive reactions involving amino groups. Monitor decomposition via TLC or HPLC .

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